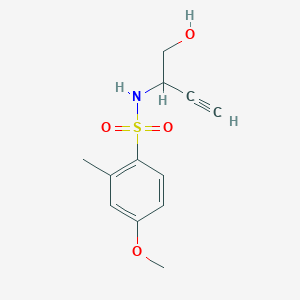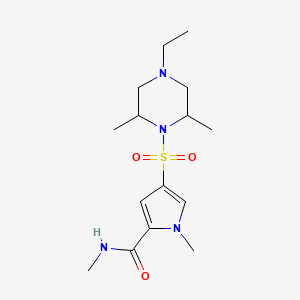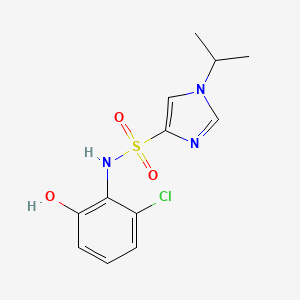![molecular formula C13H17FN4O2S B6750294 N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B6750294.png)
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide is a complex organic compound that features a fluoropyridine moiety and a pyrazole sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the fluoropyridine and pyrazole intermediates. The fluoropyridine can be synthesized through nucleophilic substitution reactions involving fluorinating agents like CuF2 or AlF3 at high temperatures . The pyrazole sulfonamide can be prepared by reacting 1,3,5-trimethylpyrazole with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted pyridines.
科学研究应用
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the pyrazole and sulfonamide groups.
1,3,5-trimethylpyrazole: A pyrazole derivative without the fluoropyridine moiety.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic substituents.
Uniqueness
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide is unique due to the combination of its fluoropyridine and pyrazole sulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[1-(3-fluoropyridin-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O2S/c1-8(12-11(14)6-5-7-15-12)17-21(19,20)13-9(2)16-18(4)10(13)3/h5-8,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAUOYUVUNWNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NC(C)C2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3R)-1,2-dimethyl-N-[2-(4-propan-2-yloxyphenyl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B6750222.png)
![(2S)-3-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-(2,2,2-trifluoroethylamino)butanamide](/img/structure/B6750231.png)

![3-chloro-6-ethoxy-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]pyridine-2-carboxamide](/img/structure/B6750267.png)

![3-methyl-3-(4-methylphenyl)-N-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)oxan-4-yl]butanamide](/img/structure/B6750273.png)

![N-[(1-cyclobutyltriazol-4-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B6750283.png)
![1-(2-methoxyphenyl)-N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methyl]methanamine](/img/structure/B6750284.png)
![1-[(6-Bromo-2,3,4-trifluorophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6750288.png)
![4-ethoxy-N-[3-(2-hydroxyethyl)phenyl]benzenesulfonamide](/img/structure/B6750297.png)
![2-Ethyl-6-[(5-methoxypyridin-3-yl)methylamino]pyrimidine-4-carbonitrile](/img/structure/B6750306.png)

![N-[2-chloro-3-(hydroxymethyl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide](/img/structure/B6750318.png)
